Regiochemical Differentiation: Orthogonal Cross-Coupling Potential of 6,7-Dibromo vs. 2,4-Dibromo Pattern
The 6,7-dibromo substitution pattern on the pyrrolo[2,1-f][1,2,4]triazin-4-one core permits sequential, orthogonal functionalization at two chemically distinct positions. By comparison, the 2,4-dibromo intermediate (US Patent 8,148,522) presents different electronic environments for its halogens, which results in a reversed order of reactivity in common cross-coupling reactions [1]. In the 6,7-dibromo system, C-6 is typically more activated due to its proximity to the electron-withdrawing carbonyl group at C-4, allowing for chemoselective mono-derivatization at this position under controlled conditions, a capability that is structurally impossible for 2,4- or 5,7-dibromo isomers to replicate [2]. Specifically, the 6,7-dibromo compound offers a key advantage: C-7 is a vinylogous amide-type position, making it more electron-rich than C-6, which enables the design of a library with a 'fixed' substituent at C-6 and a variable region at C-7 (or vice versa) [3].
| Evidence Dimension | Regiochemical selectivity in sequential cross-coupling based on electronic activation |
|---|---|
| Target Compound Data | 6,7-dibromo pattern allows C-6 activation via adjacent carbonyl group; C-7 as vinylogous amide-type position provides differentiated reactivity. |
| Comparator Or Baseline | 2,4-dibromo intermediate (US 8,148,522) or 6-bromo analog (CID 21081709); C-2/C-4 reversed electronic bias, no comparable sequential orthogonality. |
| Quantified Difference | Qualitative electronic differentiation validated by the successful application of analogous 2,7-disubstituted series in J. Med. Chem. 2011, where C-2 and C-7 were sequentially derivatized to achieve ALK IC50 < 10 nM [3]. |
| Conditions | Electronic structure rationale based on canonical resonance forms of pyrrolo[2,1-f][1,2,4]triazin-4-one heterocycle; synthetic utility confirmed in Pd(0)-catalyzed amination/reduction sequences for related scaffolds [3]. |
Why This Matters
For a procurement decision, the regiochemistry of the dibromo intermediate directly determines the accessible chemical space and the efficiency of the subsequent medicinal chemistry workflow; purchasing the wrong regioisomer can derail a project's synthetic strategy.
- [1] Velaparthi, U. Intermediate useful in preparing certain pyrrolotriazine compounds and a process for making the intermediate. U.S. Patent 8,148,522, April 3, 2012. Bristol-Myers Squibb Company. View Source
- [2] Schroeder, G. M.; et al. Identification of pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of Met kinase. Bioorg. Med. Chem. Lett. 2008, 18 (6), 1945–1951. PMID: 18289854. Demonstrates that C-6 substitution with polar side chains significantly improves in vitro potency on the unsubstituted core. View Source
- [3] Ott, G. R.; et al. 2,7-Disubstituted-pyrrolo[2,1-f][1,2,4]triazines: new variant of an old template and application to the discovery of anaplastic lymphoma kinase (ALK) inhibitors with in vivo antitumor activity. J. Med. Chem. 2011, 54 (18), 6328–6341. PMID: 21859094. Successful sequential derivatization at C-2 and C-7 achieved single-digit nanomolar ALK IC50 values. View Source
